molecular formula C9H8FN5 B1269229 2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine CAS No. 66088-45-7

2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine

Cat. No. B1269229
CAS RN: 66088-45-7
M. Wt: 205.19 g/mol
InChI Key: ZAMMIEBQTCXPTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine derivatives involves multiple steps, including aryl-amination, ammonolysis, and subsequent reactions with N-phenylthiourea to produce targeted compounds. These processes yield fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines, which have been evaluated for their in vitro antibacterial properties against several bacteria strains, showing interesting activity against Bacillus subtilis, Streptococcus faecalis, Micrococcus luteus, and Staphylococcus aureus (Alharbi & Alshammari, 2019).

Molecular Structure Analysis

The molecular structure of 2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine derivatives has been confirmed through various spectral methods, including NMR spectroscopy. Variable temperature experiments have been utilized to study the free energy of activation for rotation about the amino–triazine bond, providing insights into the molecular dynamics and structural stability of these compounds (Díaz‐Ortiz et al., 2004).

Chemical Reactions and Properties

2-Amino-4-(2-fluorophenylamino)-1,3,5-triazines undergo various chemical reactions, producing a range of derivatives with potential antimicrobial properties. These reactions include treatment with aromatic aldehydes to yield chalcones, which upon further cyclization with hydrazine hydrate, guanidine nitrate, and thiourea, give corresponding pyrazolines, amino pyrimidines, and pyrimidinethiones, respectively. Such derivatives have been screened for their antibacterial activity, highlighting the chemical versatility of the parent compound (Solankee & Patel, 2004).

Scientific Research Applications

Anticancer and Anti-inflammatory Properties

Research has explored low-molecular-weight synthetic molecules with a 2-(fluorophenylamino)-4,6-disubstituted 1,3,5-triazine structure, showing promising anti-inflammatory and anticancer activities. These compounds, particularly ones like 4-{2-[4-(5-Aminopentylamino)-6-(3-fluorophenylamino)-1,3,5-triazin-2-ylamino]ethyl}phenol and 4-{2-[4-(5-Aminopentylamino)-6-(4-fluorophenylamino)-1,3,5-triazin-2-ylamino]ethyl}phenol, have displayed significant dual activities in vitro and in vivo, demonstrating potential for treating inflammation and cancer (Zacharie et al., 2018).

Antimicrobial Activity

Fluorine-substituted 1,3,5-triazines, including various derivatives, have been studied for their antimicrobial properties. Certain compounds have shown significant activity against bacteria like Bacillus subtilis, Streptococcus faecalis, Micrococcus luteus, and Staphylococcus aureus, highlighting their potential as antibacterial agents (Alharbi & Alshammari, 2019). Additionally, a series of 2-fluorophenyl-4,6-disubstituted [1,3,5]triazines synthesized and evaluated for antimicrobial activity against gram-positive bacteria and fungi showed significant potential, with some compounds outperforming controls in activity (Saleh et al., 2010).

Herbicidal Activity

New fluoroalkyl-substituted 1,3,5-triazine derivatives have been synthesized and screened for herbicidal activity. Some of these compounds, like 6-(4-bromo-benzylamino)-2-methyl-4-trifluoromethyl-1,3,5-triazine, exhibited strong pre- and post-emergence herbicidal activities. These findings suggest that fluoroalkyl-substituted 1,3,5-triazines could be effective in controlling atrazine-resistant weeds and serve as a basis for new herbicide designs (Koizumi et al., 1999).

Material Science and Polymer Research

In the field of material science, new isopropenyl-1,3,5-triazines like 2-amino-4-(m-acylaminoanilino)-6-isopropenyl-1,3,5-triazine have been synthesized. These monomers were used to create polymers and copolymers with various characteristics, showing potential in applications like natural rubber films and possibly in the development of new materials (Kunisada et al., 1991).

Future Directions

The future directions for the study of “2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine” could include further investigation into its synthesis, properties, and potential biological activities. Given the activities observed for similar compounds, it may be of interest to explore its potential as a therapeutic agent .

properties

IUPAC Name

2-N-(2-fluorophenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN5/c10-6-3-1-2-4-7(6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMMIEBQTCXPTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC=NC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351317
Record name N~2~-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine

CAS RN

66088-45-7
Record name N~2~-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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